Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
Description
Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a complex organic compound featuring a benzo[d]thiazole moiety linked to a benzoate ester through a hydrazinecarbonyl group.
Properties
IUPAC Name |
methyl 4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-23-15(22)10-4-2-9(3-5-10)14(21)19-20-16-18-12-7-6-11(17)8-13(12)24-16/h2-8H,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOUXTXPBOYCGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate typically involves a multi-step process:
Formation of 6-chlorobenzo[d]thiazole: This is achieved by reacting 2-aminothiophenol with 6-chlorobenzoyl chloride under acidic conditions.
Hydrazinecarbonylation: The 6-chlorobenzo[d]thiazole is then reacted with hydrazine hydrate to form the hydrazine derivative.
Esterification: Finally, the hydrazine derivative is reacted with methyl 4-formylbenzoate under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azo compounds.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions activated by the electron-donating groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents under acidic conditions.
Major Products
Oxidation: Azo derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anti-inflammatory and anticancer properties, potentially inhibiting key enzymes and pathways involved in these diseases.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and microbial enzymes.
Pathways Involved: Inhibition of COX pathways reduces inflammation, while disruption of microbial cell wall synthesis leads to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share structural similarities but differ in functional groups, affecting their biological activity.
Hydrazine Derivatives: Compounds such as phenylhydrazine have similar hydrazine moieties but lack the complex aromatic structure, leading to different reactivity and applications.
Uniqueness
Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is unique due to its combination of a benzo[d]thiazole ring with a hydrazinecarbonyl linkage, providing a versatile scaffold for further functionalization and diverse biological activities .
Biological Activity
Methyl 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d]thiazole moiety, which is associated with a variety of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects. Its chemical structure can be represented as follows:
- IUPAC Name : Methyl 4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbonyl]benzoate
- Molecular Formula : C16H14ClN3O3S
- Molecular Weight : 365.81 g/mol
The biological activity of this compound is attributed to its interaction with various biological targets. The benzo[d]thiazole component is known for its ability to inhibit certain enzymes and receptors involved in disease processes.
Target Pathways
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anticancer Effects : Studies have indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the efficacy of this compound against various pathogens and cancer cell lines:
| Study | Pathogen/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | E. coli | 12.5 | Cell wall synthesis inhibition |
| Study B | S. aureus | 8.0 | Protein synthesis inhibition |
| Study C | MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |
| Study D | HT-29 (colon cancer) | 10.5 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, this compound demonstrated potent activity against multi-drug resistant strains of bacteria, suggesting its potential as a new therapeutic agent for treating infections caused by resistant pathogens .
- Cancer Treatment Potential : Another study reported that this compound significantly inhibited the growth of MCF-7 breast cancer cells in vitro, with a notable reduction in cell viability observed at concentrations above 10 µM . The mechanism was linked to the activation of apoptotic pathways.
Q & A
Q. Key Conditions for Yield Optimization :
- Temperature : Reflux (~80°C) ensures complete hydrazine substitution .
- Solvent Choice : Ethylene glycol enhances nucleophilicity of hydrazine ; methanol minimizes side reactions during coupling .
- Purification : Recrystallization (ethanol/ethyl acetate) or column chromatography removes unreacted starting materials .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
A multi-spectral approach is critical:
- ¹H/¹³C NMR :
- Hydrazine NH protons appear as broad singlets at δ 9.5–10.5 ppm .
- Aromatic protons from the benzothiazole and benzoate moieties show splitting patterns consistent with substitution (e.g., para-substitution at δ 7.8–8.2 ppm) .
- IR Spectroscopy :
- Stretching vibrations for C=O (ester: ~1720 cm⁻¹; hydrazinecarbonyl: ~1680 cm⁻¹) confirm functional groups .
- Mass Spectrometry (HRMS) :
- Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
Validation : Cross-referencing experimental data with computational simulations (e.g., DFT) enhances accuracy .
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
- Compound Purity : HPLC quantification (>95% purity) and residual solvent analysis (e.g., DMSO) are essential .
- Solubility Factors : Use standardized solvents (e.g., DMSO for in vitro assays) and confirm stability via UV-Vis spectroscopy .
Q. Resolution Strategies :
Meta-Analysis : Compare IC₅₀ values normalized to assay conditions .
Dose-Response Repetition : Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based) .
Structural Analog Testing : Replace the 6-Cl group with Br or F to probe electronic effects on activity .
Advanced: What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition assays?
Methodological Answer:
A tiered approach is recommended:
Kinetic Studies :
- Lineweaver-Burk Plots : Determine inhibition type (competitive/non-competitive) by varying substrate concentrations .
Docking Simulations :
- Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or kinases) .
Thermodynamic Profiling :
- Isothermal Titration Calorimetry (ITC) quantifies binding affinity (ΔG, ΔH) .
Mutagenesis Studies :
- Engineer enzyme active-site mutations (e.g., Ser530Ala in COX-2) to identify critical residues .
Case Study : For kinase inhibition, combine crystallography (to resolve binding modes) with Western blotting (to assess downstream phosphorylation) .
Basic: What are the critical parameters to consider when designing stability studies for this hydrazine-containing compound?
Methodological Answer:
Key Parameters :
- pH Sensitivity : Hydrazine bonds hydrolyze under acidic (pH < 3) or alkaline (pH > 9) conditions. Use buffered solutions (pH 6–7.4) .
- Temperature : Accelerated degradation studies (40–60°C) predict shelf life; monitor via HPLC .
- Light Exposure : UV irradiation tests (λ = 254 nm) assess photodegradation; amber glass storage recommended .
- Oxidative Stability : Add antioxidants (e.g., BHT) in formulations to prevent hydrazine oxidation .
Q. Analytical Tools :
- TLC/HPLC : Track degradation products .
- Mass Spectrometry : Identify oxidative byproducts (e.g., hydrazones) .
Advanced: How can computational methods be integrated with experimental data to predict the structure-activity relationships (SAR) of benzothiazole derivatives?
Methodological Answer:
Integrated Workflow :
QSAR Modeling :
- Use descriptors (e.g., logP, HOMO/LUMO energies) from Gaussian09 to correlate electronic properties with bioactivity .
Molecular Dynamics (MD) :
- Simulate ligand-protein binding (e.g., 100 ns trajectories in GROMACS) to assess stability .
Pharmacophore Mapping :
- Identify essential features (e.g., hydrogen bond donors at the hydrazinecarbonyl group) using Schrödinger .
Q. Validation :
- Synthesize predicted analogs (e.g., replacing Cl with CF₃) and test experimentally .
- Compare computed binding energies (ΔG) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
